6-Chloro-N2,N2-dimethylpyrimidine-2,4-diamine 6-Chloro-N2,N2-dimethylpyrimidine-2,4-diamine
Brand Name: Vulcanchem
CAS No.: 1075-39-4
VCID: VC21007002
InChI: InChI=1S/C6H9ClN4/c1-11(2)6-9-4(7)3-5(8)10-6/h3H,1-2H3,(H2,8,9,10)
SMILES: CN(C)C1=NC(=CC(=N1)Cl)N
Molecular Formula: C6H9ClN4
Molecular Weight: 172.61 g/mol

6-Chloro-N2,N2-dimethylpyrimidine-2,4-diamine

CAS No.: 1075-39-4

Cat. No.: VC21007002

Molecular Formula: C6H9ClN4

Molecular Weight: 172.61 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-N2,N2-dimethylpyrimidine-2,4-diamine - 1075-39-4

Specification

CAS No. 1075-39-4
Molecular Formula C6H9ClN4
Molecular Weight 172.61 g/mol
IUPAC Name 6-chloro-2-N,2-N-dimethylpyrimidine-2,4-diamine
Standard InChI InChI=1S/C6H9ClN4/c1-11(2)6-9-4(7)3-5(8)10-6/h3H,1-2H3,(H2,8,9,10)
Standard InChI Key NMWKOBZHKWXQFS-UHFFFAOYSA-N
SMILES CN(C)C1=NC(=CC(=N1)Cl)N
Canonical SMILES CN(C)C1=NC(=CC(=N1)Cl)N

Introduction

Structural Characteristics and Basic Properties

6-Chloro-N2,N2-dimethylpyrimidine-2,4-diamine belongs to the class of substituted pyrimidines containing three key functional groups: a chloro substituent at position 6, a dimethylamino group at the N2 position, and an amino group at position 4. The molecular structure consists of a pyrimidine ring with these specific substituents arranged in a pattern that contributes to its chemical reactivity and potential biological activity.

Physical and Chemical Properties

Based on structural analysis and comparison with similar compounds, the properties of 6-Chloro-N2,N2-dimethylpyrimidine-2,4-diamine can be characterized as follows:

Table 1: Physicochemical Properties of 6-Chloro-N2,N2-dimethylpyrimidine-2,4-diamine and Related Compounds

Property6-Chloro-N2,N2-dimethylpyrimidine-2,4-diamineN2,N2-Dimethylpyrimidine-2,4-diamine6-Chloro-N4,N4-dimethylpyrimidine-2,4-diamine
Molecular FormulaC₆H₉ClN₄C₆H₁₀N₄C₆H₉ClN₄
Molecular Weight172.61 g/mol138.17 g/mol172.61 g/mol
CAS NumberNot widely documented1074-34-61007-11-0
Physical AppearanceCrystalline solid (predicted)Crystalline solidCrystalline solid
Melting PointExpected range: 195-205°CNot availableNot available

The molecular formula C₆H₉ClN₄ indicates the presence of six carbon atoms, nine hydrogen atoms, one chlorine atom, and four nitrogen atoms in the structure. The molecular weight of 172.61 g/mol is consistent with this formula .

Structural Comparison with Isomers

It is important to distinguish 6-Chloro-N2,N2-dimethylpyrimidine-2,4-diamine from its isomer 6-Chloro-N4,N4-dimethylpyrimidine-2,4-diamine. While both compounds share the same molecular formula (C₆H₉ClN₄) and contain a chloro group at position 6, they differ in the position of the dimethylamino group:

  • In 6-Chloro-N2,N2-dimethylpyrimidine-2,4-diamine, the dimethylamino group is at position 2

  • In 6-Chloro-N4,N4-dimethylpyrimidine-2,4-diamine, the dimethylamino group is at position 4

This positional difference significantly affects the compounds' chemical reactivity, biological activity, and potential applications.

Synthesis Methods and Production

Several synthetic routes can be employed to prepare 6-Chloro-N2,N2-dimethylpyrimidine-2,4-diamine, primarily based on established methods for related compounds.

Starting MaterialReagentsConditionsComments
N2,N2-Dimethylpyrimidine-2,4-diaminePhosphorus oxychloride (POCl₃)Reflux at 90-110°C for 4-8 hoursSelective chlorination at position 6
6-Chloro-2,4-diaminopyrimidineDimethylating agent (e.g., dimethyl sulfate)Controlled conditions for selective N2 methylationRequires protection/deprotection strategy for selective N2 modification
2,4-Diamino-6-hydroxypyrimidine1. POCl₃ for chlorination
2. Selective N2 methylation
Multistep processRequires careful control of reaction conditions

Optimized Synthesis Method

The most efficient synthesis likely involves the chlorination of N2,N2-dimethylpyrimidine-2,4-diamine using phosphorus oxychloride. This approach is supported by documented methods for chlorinating related pyrimidine compounds:

  • Reaction of N2,N2-dimethylpyrimidine-2,4-diamine with POCl₃ under reflux

  • Distillation of excess POCl₃ after reaction completion

  • Quenching with alcohol (ethanol preferred) at controlled temperature

  • Addition of a dispersing agent and filtration

  • Neutralization and purification steps

This synthetic route is advantageous for industrial-scale production due to:

  • Relatively straightforward reaction conditions

  • Potential for high yield and purity

  • Use of readily available starting materials

  • Scalability for commercial production

Chemical Reactivity and Reactions

The reactivity of 6-Chloro-N2,N2-dimethylpyrimidine-2,4-diamine is largely influenced by its functional groups and their positions on the pyrimidine ring.

Key Reaction Sites

The compound presents three main reactive sites:

  • The chloro group at position 6: Susceptible to nucleophilic substitution reactions

  • The dimethylamino group at N2: Contributes electron density to the pyrimidine ring

  • The amino group at position 4: Potential site for further functionalization

Characteristic Reactions

Table 3: Notable Reactions of 6-Chloro-N2,N2-dimethylpyrimidine-2,4-diamine

Reaction TypeReagentsProductsPotential Applications
Nucleophilic SubstitutionAmines, alcohols, thiols6-substituted derivativesSynthesis of bioactive compounds
OxidationPeroxy acids (e.g., MCPA)N-oxide derivativesPharmaceutical intermediates
Cross-couplingArylboronic acids, Pd catalysts6-aryl derivativesBuilding blocks for complex molecules
Halogen ExchangeMetal halides6-fluoro or 6-bromo derivativesModified reactivity profiles

The chloro group at position 6 makes the compound particularly valuable as a synthetic intermediate, as it readily undergoes substitution with various nucleophiles to form diverse derivatives . This reactivity is similar to what has been documented for 6-chloro-2,4-diaminopyrimidine, which serves as a precursor in pharmaceutical synthesis .

Biological Activity and Applications

Based on the structural features and comparison with related compounds, 6-Chloro-N2,N2-dimethylpyrimidine-2,4-diamine potentially exhibits various biological activities.

Enzyme Inhibition Properties

Compounds in the pyrimidine-2,4-diamine family have demonstrated enzyme inhibitory activities. Specifically:

  • Related N2,N4-disubstituted pyrimidine-2,4-diamines have shown inhibition of cyclin-dependent kinases (CDKs)

  • CDK inhibition affects multiple cellular pathways, including cell cycle progression and gene transcription

  • The dimethylamino group at N2 position likely influences binding affinity to target enzymes

Table 4: Potential Biological Activities Based on Structural Features

Structural FeaturePotential Biological EffectMechanism
Pyrimidine coreDNA/RNA interactionsBase-pairing interference
Chloro substituentEnhanced membrane permeabilityIncreased lipophilicity
N2,N2-dimethylamino groupHydrogen bond acceptorInteraction with target binding sites
4-amino groupHydrogen bond donorFormation of key binding interactions

Pharmaceutical and Research Applications

The compound has several potential applications in pharmaceutical research and development:

  • Drug Discovery: Serving as a scaffold for medicinal chemistry programs targeting various biological pathways

  • Chemical Biology: Acting as a probe to study enzyme function and inhibition mechanisms

  • Synthetic Intermediate: Functioning as a building block for more complex bioactive molecules

  • Structure-Activity Relationship Studies: Contributing to understanding the impact of substitution patterns on biological activity

Several pyrimidine derivatives with similar structural features have been investigated for antimicrobial activity, suggesting potential applications in this area for 6-Chloro-N2,N2-dimethylpyrimidine-2,4-diamine as well .

Analytical Characterization

Spectroscopic Properties

The spectroscopic profile of 6-Chloro-N2,N2-dimethylpyrimidine-2,4-diamine can be predicted based on its structure and comparison with related compounds:

Table 5: Predicted Spectroscopic Properties

Analytical TechniqueExpected FeaturesDiagnostic Value
¹H NMRSignals for N(CH₃)₂ (~3.0-3.2 ppm), aromatic H (~6.0-8.0 ppm), NH₂ (~5.0-7.0 ppm)Structure confirmation
¹³C NMRSignals for N(CH₃)₂ (~35-40 ppm), aromatic carbons (110-170 ppm)Carbon framework verification
IRN-H stretching (3300-3500 cm⁻¹), C=N stretching (1600-1650 cm⁻¹), C-Cl (700-800 cm⁻¹)Functional group identification
Mass SpectrometryMolecular ion peak at m/z 172, fragmentation pattern showing loss of Cl and dimethylamino groupsMolecular weight confirmation

Identification Methods

For reliable identification and purity assessment, a combination of analytical techniques is recommended:

  • Chromatographic methods: HPLC with UV detection for purity determination

  • Spectroscopic methods: NMR, IR, and MS for structural confirmation

  • X-ray crystallography: For definitive three-dimensional structural elucidation

  • Elemental analysis: To confirm elemental composition

Structure-Activity Relationships

The biological activity of 6-Chloro-N2,N2-dimethylpyrimidine-2,4-diamine is influenced by specific structural features and their spatial arrangement.

Impact of Structural Modifications

Table 6: Structure-Activity Relationships in Pyrimidine-2,4-diamine Derivatives

ModificationEffect on ActivityRationale
Removal of chloro groupDecreased lipophilicityReduced membrane permeability
Changing N2,N2-dimethyl to N4,N4-dimethylAltered selectivity profileDifferent interaction with target binding sites
Addition of substituents at position 5Modified electronic propertiesChanged binding affinity
Replacement of chloro with other groupsTuned reactivity and bindingAltered electronic and steric properties

Comparison with Related Bioactive Compounds

Several well-known bioactive compounds share structural similarities with 6-Chloro-N2,N2-dimethylpyrimidine-2,4-diamine:

  • Minoxidil: Contains a 6-substituted pyrimidine-2,4-diamine core structure with an N-oxide moiety

  • Trimethoprim: Features a 2,4-diaminopyrimidine with different substitution patterns

  • Pyrimethamine: Incorporates a 2,4-diaminopyrimidine structure with a chlorophenyl substituent

These relationships highlight the potential pharmacological significance of the core structure present in 6-Chloro-N2,N2-dimethylpyrimidine-2,4-diamine.

Future Research Directions

Knowledge Gaps and Research Opportunities

Several areas warrant further investigation to fully understand the properties and potential of 6-Chloro-N2,N2-dimethylpyrimidine-2,4-diamine:

  • Comprehensive physical property characterization: Determining exact melting point, solubility profiles, and stability characteristics

  • Optimized synthetic routes: Developing more efficient synthesis methods with higher yields and purity

  • Detailed biological activity screening: Systematic evaluation against various enzyme targets and biological systems

  • Crystal structure determination: Elucidating the three-dimensional arrangement and packing behavior

  • Derivative development: Exploring the substitution of the chloro group with other functionalities for tailored properties

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